molecular formula C19H19ClIN3O2 B4402001 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-iodobenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-iodobenzamide

Cat. No. B4402001
M. Wt: 483.7 g/mol
InChI Key: KGWJUYCKWIWEGQ-UHFFFAOYSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-iodobenzamide, also known as [123I]IBZM, is a radiopharmaceutical agent used in single photon emission computed tomography (SPECT) imaging of dopamine D2 receptors in the brain. This molecule is a benzamide derivative that specifically binds to D2 receptors, which are involved in the regulation of motor function, cognition, and reward pathways.

Mechanism of Action

[123I]IBZM binds to the D2 receptors in the brain with high affinity and specificity. The binding is reversible and saturable, meaning that the amount of [123I]IBZM that binds to the receptor is proportional to the number of available receptors. The binding of [123I]IBZM to D2 receptors can be displaced by other ligands that have a higher affinity for the receptor, such as dopamine agonists or antagonists.
Biochemical and Physiological Effects:
[123I]IBZM is a relatively safe and well-tolerated radiopharmaceutical agent. The molecule does not have any known pharmacological effects on the body, as it is specifically designed to bind to D2 receptors in the brain. The radiation exposure from [123I]IBZM SPECT imaging is low and does not pose a significant risk to the patient.

Advantages and Limitations for Lab Experiments

[123I]IBZM has several advantages as a radiotracer for D2 receptor imaging. The molecule has high affinity and specificity for D2 receptors, allowing for precise and accurate quantification of receptor density and distribution. The SPECT imaging technique is non-invasive and can be performed on an outpatient basis. However, there are some limitations to the use of [123I]IBZM in lab experiments. The short half-life of iodine-123 (13.2 hours) limits the availability of the radiotracer and requires on-site cyclotron facilities. The imaging resolution of SPECT is also lower than that of positron emission tomography (PET), which uses different radiotracers.

Future Directions

There are several future directions for the use of [123I]IBZM in scientific research. One area of interest is the investigation of D2 receptor changes in response to pharmacological interventions or disease progression. [123I]IBZM SPECT imaging can be used to monitor changes in receptor density and distribution over time, providing valuable information on the efficacy of treatments. Another area of interest is the development of new radiotracers for other neurotransmitter receptors or transporters, such as the serotonin or dopamine transporters. These radiotracers could be used in combination with [123I]IBZM to provide a more comprehensive understanding of the neurobiology of neuropsychiatric disorders.

Scientific Research Applications

[123I]IBZM has been widely used as a radiotracer in SPECT imaging studies of D2 receptors in the brain. This technique allows for non-invasive visualization and quantification of D2 receptor density and distribution in vivo. [123I]IBZM SPECT imaging has been used to investigate the role of D2 receptors in various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction. The imaging data can provide valuable insights into the pathophysiology of these disorders and aid in the development of new treatments.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClIN3O2/c1-13(25)23-8-10-24(11-9-23)18-7-6-14(12-16(18)20)22-19(26)15-4-2-3-5-17(15)21/h2-7,12H,8-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWJUYCKWIWEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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